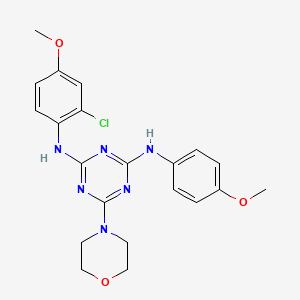

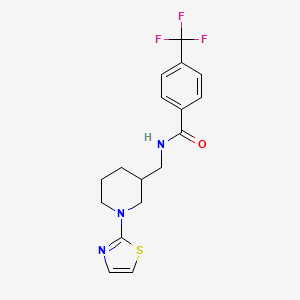

![molecular formula C16H18N2O2 B2540866 (1R,5S,6r)-3-烯丙基-6-(3-氨基苯基)-6-乙基-3-氮杂双环[3.1.0]己烷-2,4-二酮 CAS No. 2102411-93-6](/img/structure/B2540866.png)

(1R,5S,6r)-3-烯丙基-6-(3-氨基苯基)-6-乙基-3-氮杂双环[3.1.0]己烷-2,4-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

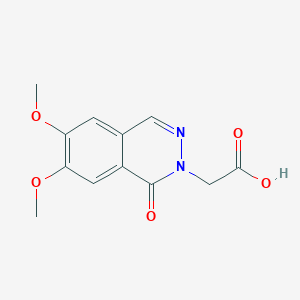

The compound "(1R,5S,6r)-3-allyl-6-(3-aminophenyl)-6-ethyl-3-azabicyclo[3.1.0]hexane-2,4-dione" is a structurally complex molecule that falls within the class of 3-azabicyclo[3.1.0]hexanes. These compounds are of significant interest due to their potential in the synthesis of biologically active compounds and pharmaceuticals.

Synthesis Analysis

The synthesis of 3-azabicyclo[3.1.0]hexanes, such as the compound , can be achieved through various methods. One novel approach involves the palladium(0)-catalyzed cyclopropanation of allenenes, as described in the first paper. This process allows for the stereoselective formation of the 3-azabicyclo[3.1.0]hexane framework, which is a key structural feature of the compound . Another method, as mentioned in the second paper, utilizes Ti(IV)-mediated cyclopropanation of amino acid derivatives to obtain azabicyclo[3.1.0]hexane-1-ols, which can then be transformed into various pharmacologically active products through selective rearrangements and ring cleavages .

Molecular Structure Analysis

The molecular structure of "(1R,5S,6r)-3-allyl-6-(3-aminophenyl)-6-ethyl-3-azabicyclo[3.1.0]hexane-2,4-dione" is characterized by the presence of a 3-azabicyclo[3.1.0]hexane core, which is a common motif in the compounds synthesized using the methods described in the papers. The stereocenters at positions 1R, 5S, and 6r indicate the compound's chiral nature, which is crucial for its potential biological activity .

Chemical Reactions Analysis

The 3-azabicyclo[3.1.0]hexane core of the compound is amenable to various chemical reactions. For instance, the azabicyclo[3.1.0]hexane-1-ols mentioned in the second paper can undergo Fe(III)-promoted ring opening followed by basic dehydrohalogenation to yield optically active dihydropyridinones. Similarly, Ce(IV)-promoted ring opening can lead to chiral tricyclopiperidinones via a radical process . These reactions highlight the versatility of the azabicyclo[3.1.0]hexane scaffold in synthesizing diverse biologically active structures.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "(1R,5S,6r)-3-allyl-6-(3-aminophenyl)-6-ethyl-3-azabicyclo[3.1.0]hexane-2,4-dione" are not detailed in the provided papers, the general properties of 3-azabicyclo[3.1.0]hexanes can be inferred. These compounds typically exhibit significant stereochemical complexity and possess functional groups that allow for further chemical modifications. The presence of an aminophenyl group suggests potential for hydrogen bonding and interactions with biological targets, while the allyl and ethyl substituents contribute to the molecule's lipophilicity .

科学研究应用

在溶剂和分离技术中的应用

所讨论的化合物在溶剂和分离技术领域显示出潜力。例如,在离子液体(如 1-丁基-3-甲基咪唑鎓二氰酰胺 ([BMIM][DCA]))中研究各种溶质(包括烃、醇、醚、酮和酯)在无限稀释时的活度系数,表明此类离子液体适用于分离问题,特别是在烯烃与烷烃分离方面(Domańska、Wlazło 和 Karpińska,2016)。这突出了该化合物在增强分离过程和溶剂性能方面的潜力。

生物活性的增强

姜黄素的衍生物(由于其结构复杂性,所讨论的化合物可能与之相关)已被观察到具有更高的生物活性。姜黄素的修饰以形成席夫碱、腙和肟衍生物及其金属配合物,已被证明显着改善了其药用和生物学特性(Omidi 和 Kakanejadifard,2020)。

催化和反应机理

该化合物在催化和反应机理中的相关性也值得注意。N-烯丙基体系及其由过渡金属配合物催化的异构化的文献综述表明,这些反应在合成各种有机化合物中得到广泛应用,突出了该化合物在复杂化学反应和合成中的潜在作用(Krompiec、Krompiec、Penczek 和 Ignasiak,2008)。

药理学特性

该化合物的潜在药理学意义也十分重大。例如,在炎症过程中介导白细胞活化的甲酰肽受体 (FPR) 可以通过靶向 FPR 的合成化合物进行调节。这种调节已证明具有显着的抗炎作用,可应用于各种人类疾病,如炎性肺部疾病、缺血再灌注损伤、败血症、炎性肠病和伤口愈合(Tsai、Yang 和 Hwang,2016)。

属性

IUPAC Name |

(1S,5R)-6-(3-aminophenyl)-6-ethyl-3-prop-2-enyl-3-azabicyclo[3.1.0]hexane-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2/c1-3-8-18-14(19)12-13(15(18)20)16(12,4-2)10-6-5-7-11(17)9-10/h3,5-7,9,12-13H,1,4,8,17H2,2H3/t12-,13+,16? |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSVXGXPQMMLPPJ-OCZCAGDBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C2C1C(=O)N(C2=O)CC=C)C3=CC(=CC=C3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1([C@@H]2[C@H]1C(=O)N(C2=O)CC=C)C3=CC(=CC=C3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,5S,6r)-3-allyl-6-(3-aminophenyl)-6-ethyl-3-azabicyclo[3.1.0]hexane-2,4-dione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

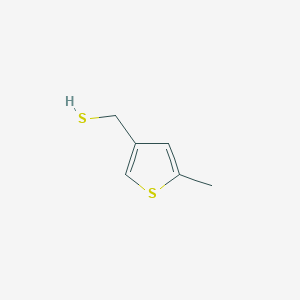

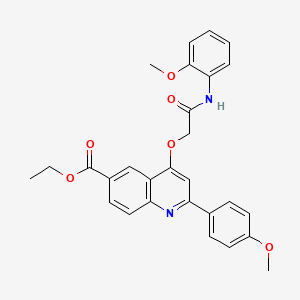

![2-(furan-2-yl)-1-(4-(p-tolyloxy)butyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2540783.png)

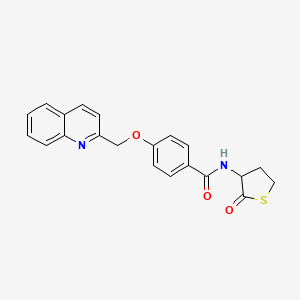

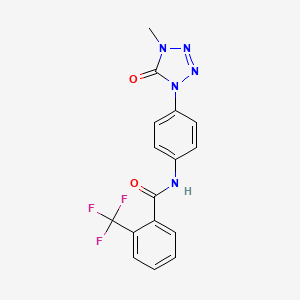

![N-(3-methoxybenzyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2540784.png)

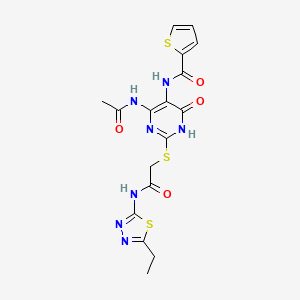

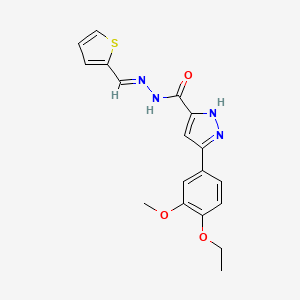

![(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone](/img/structure/B2540789.png)

![3-(4-chlorophenyl)-2-phenacylsulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2540806.png)